伪胸苷

描述

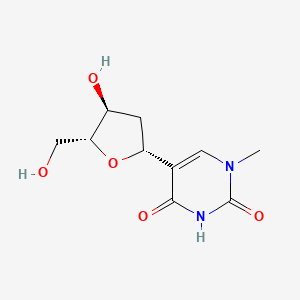

Pseudothymidine is a C-nucleoside analog of thymidine . It has a molecular formula of C10H14N2O5 and a molecular weight of 242.23 . It’s used in cell biology to synchronize the cells in S phase .

Synthesis Analysis

The phosphoramidite of pseudo-thymidine was prepared from pseudo-uridine . The triphosphate of pseudo-thymidine was synthesized from 3’-acetyl-pseudo-thymidine .Molecular Structure Analysis

The conformational properties of pseudo-thymidine, arising from the carbon–carbon bond between the sugar and the base, make it an interesting probe for the importance of conformational restraints in the active site of polymerases during primer elongation .Chemical Reactions Analysis

Pseudo-thymidine has been used as a substrate for thermostable polymerases . It has been incorporated into DNA with diminished pausing, premature termination, and infidelity . This is the first time that PCR has been performed with a C-nucleoside .Physical And Chemical Properties Analysis

Pseudothymidine has a density of 1.452±0.06 g/cm3 . It’s soluble in DMSO: ≥ 61.17 mg/mL (252.53 mM) . The pKa is 9.43±0.10 (Predicted) .科学研究应用

神经母细胞瘤肿瘤的靶向放射碘疗法:伪胸苷以钠碘转运蛋白(NIS)基因的形式,已被用于神经母细胞瘤肿瘤的靶向放射碘疗法。这种方法涉及将NIS基因系统性传递到靶向体外甲状腺肿瘤,显示出治疗转移性疾病的显著潜力 (Klutz et al., 2009)。

放射合成和生物分布研究:伪胸苷已被标记放射性用于研究其在正常和携带肿瘤的小鼠中的生物分布和代谢。这些研究探索了伪胸苷作为在体内测量DNA合成速率的标记物的潜力 (Grierson et al., 1995)。

DNA双链结构和DNA聚合酶:研究表明,多个连续的伪胸苷不会扰乱DNA双链的结构。这一发现对于理解DNA聚合酶如何将伪胸苷并入以及对DNA测序和合成生物学的影响具有重要意义 (Havemann et al., 2008)。

乳腺癌细胞增殖的成像探针:伪胸苷,特别是1-N-甲基伪尿嘧啶,已被研究作为乳腺癌细胞增殖的成像探针。这项研究处于早期阶段,旨在增强对癌症增殖的检测和理解 (Balatoni, 2005)。

mRNA稳定性和翻译能力:将伪胸苷并入mRNA中已被发现可以增强其稳定性和翻译能力。这种方法降低了mRNA的免疫原性,使其成为基因替代和疫苗的有前途的工具 (Karikó et al., 2008)。

抗病毒剂活性:类似N-甲基碳胸苷的伪胸苷类似物已显示出对单纯疱疹病毒具有强效的抗病毒活性。这些研究突出了感染细胞中伪胸苷类似物的代谢途径,为开发有效的抗病毒剂提供了见解 (Zalah et al., 2002)。

作用机制

Target of Action

Pseudothymidine, also known as 5-Methyl-2’-Deoxypseudouridin, is a C-nucleoside analog of thymidine . It primarily targets several enzymes, including Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and Thymidine kinase 2, mitochondrial . These enzymes play crucial roles in DNA synthesis and cellular growth .

Mode of Action

Pseudothymidine interacts with its targets by serving as a substrate for these enzymes . The conformational properties of Pseudothymidine, arising from the carbon-carbon bond between the sugar and the base, make it an interesting probe for the importance of conformational restraints in the active site of polymerases during primer elongation .

Biochemical Pathways

Pseudothymidine affects the pathways related to DNA synthesis. It is incorporated into DNA through steps occurring before and during DNA replication . The hypermodifications of thymidine are derived from free amino acids enzymatically installed on 5-hydroxymethyl-2’-deoxyuridine (5-hmdU) in newly replicated phage DNA via a pyrophosphorylated intermediate .

Pharmacokinetics

It is known that pseudothymidine can be incorporated into dna without disrupting the polymerase chain reaction , suggesting that it may have good bioavailability at the cellular level.

Result of Action

The incorporation of Pseudothymidine into DNA results in modified nucleotides in the DNA sequence. This modification can lead to diminished pausing, premature termination, and infidelity during DNA replication . The presence of Pseudothymidine in DNA can also affect the performance and fidelity of Taq DNA polymerase during PCR amplification .

Action Environment

The action of Pseudothymidine can be influenced by various environmental factors. For instance, the efficiency of Pseudothymidine incorporation into DNA can be affected by the conditions of the polymerase chain reaction, such as the temperature and the presence of other nucleotides

未来方向

属性

IUPAC Name |

5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-12-3-5(9(15)11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDJRICBYOAHBZ-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2'-deoxypseudouridine | |

CAS RN |

65358-15-8 | |

| Record name | 5-methyl-2'-deoxypseudouridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

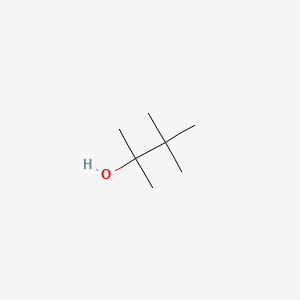

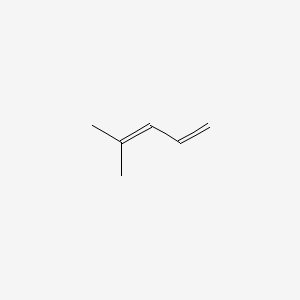

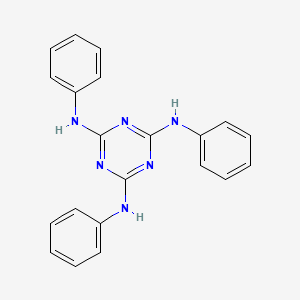

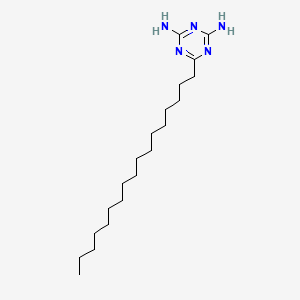

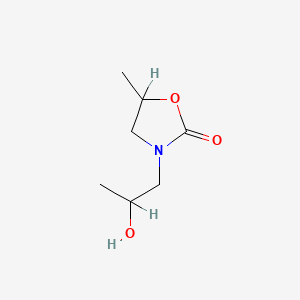

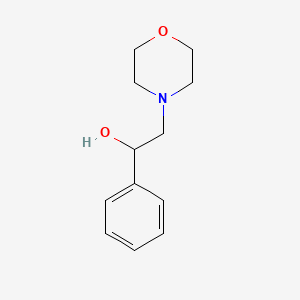

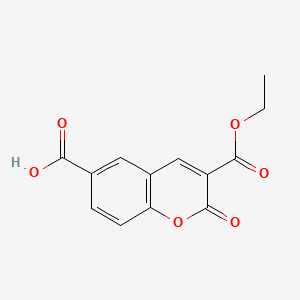

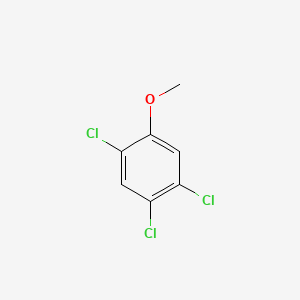

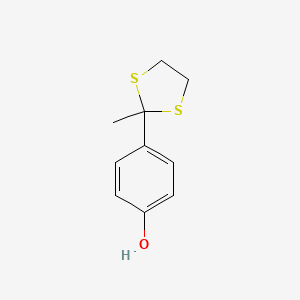

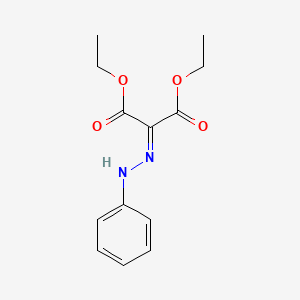

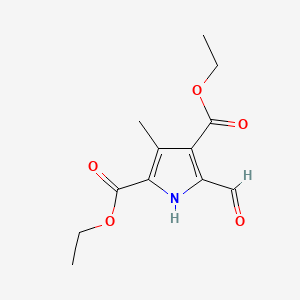

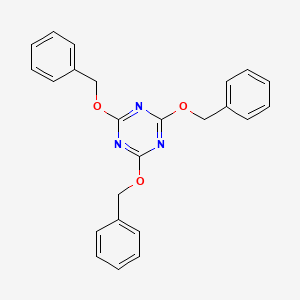

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。